N,N-diethylnaphthalene-1-sulfonamide
CAS No.: 501411-81-0
Cat. No.: VC20576721
Molecular Formula: C14H17NO2S
Molecular Weight: 263.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 501411-81-0 |
|---|---|
| Molecular Formula | C14H17NO2S |
| Molecular Weight | 263.36 g/mol |
| IUPAC Name | N,N-diethylnaphthalene-1-sulfonamide |
| Standard InChI | InChI=1S/C14H17NO2S/c1-3-15(4-2)18(16,17)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 |
| Standard InChI Key | FDTQVUQNEIOCPP-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC=CC2=CC=CC=C21 |
Introduction
Structural and Molecular Characteristics
N,N-Diethylnaphthalene-1-sulfonamide features a naphthalene ring system with a sulfonamide group (-SONH-) at the 1-position, where the nitrogen atom is substituted with two ethyl groups. Its molecular formula is CHNOS, with a calculated molecular weight of 271.35 g/mol. The compound’s structure is defined by the following key attributes:
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Naphthalene backbone: A fused bicyclic aromatic system that provides rigidity and influences electronic properties.
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Sulfonamide functional group: Imparts polarity and enables hydrogen bonding, critical for biological interactions.
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N,N-Diethyl substituents: Enhance lipophilicity, potentially improving membrane permeability in pharmacological contexts.
Comparative analysis with related compounds, such as 4-chloro-N,N-dimethylnaphthalene-1-sulfonamide (CHClNOS, MW 269.75 g/mol), highlights how substituents modulate molecular weight and reactivity.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of N,N-diethylnaphthalene-1-sulfonamide likely follows methodologies analogous to those used for similar sulfonamides :
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Sulfonation: Reaction of naphthalene with chlorosulfonic acid to form naphthalene-1-sulfonyl chloride.
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Amination: Treatment with diethylamine to substitute the chloride with the N,N-diethylamine group.
Key reaction conditions include:
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Temperature: Controlled between 0–25°C to prevent side reactions.
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pH: Neutral to slightly basic conditions (pH 7–9) to favor nucleophilic substitution.
A representative reaction scheme is:
Yields for analogous syntheses range from 55% to 85%, depending on purification methods .
Chemical Properties
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water due to the hydrophobic naphthalene core.
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Stability: Stable under ambient conditions but may degrade under strong acidic or basic environments via hydrolysis of the sulfonamide bond.
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Reactivity: Participates in electrophilic substitution reactions at the naphthalene ring and nucleophilic reactions at the sulfonamide group.
Applications in Drug Discovery and Development
Antimicrobial Agents
Sulfonamides remain a cornerstone in combating antibiotic-resistant bacteria. Modifications to the N,N-diethyl group could optimize pharmacokinetic profiles, reducing renal toxicity associated with older sulfonamides.
Metabolic Disease Therapeutics
FABP4 inhibitors derived from naphthalene sulfonamides improve glucose metabolism in diabetic models . N,N-Diethylnaphthalene-1-sulfonamide’s structure aligns with pharmacophores required for FABP4 binding, warranting further investigation.
Chemical Probes
The compound’s fluorescent properties (due to the naphthalene core) make it suitable for developing pH-sensitive probes or enzyme activity sensors.
Analytical Characterization
Spectroscopic Methods
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NMR: H NMR spectra typically show aromatic protons at δ 7.5–8.5 ppm and ethyl group signals at δ 1.0–1.5 ppm (triplet) and δ 3.0–3.5 ppm (quartet).
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Mass Spectrometry: ESI-MS expected to display a molecular ion peak at m/z 271.35 [M+H].
Chromatographic Techniques
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HPLC: Retention times vary with mobile phase composition; a C18 column and acetonitrile-water gradient are commonly used.
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